An In-depth Technical Guide to the Crystal Structure and Space Group of Barium Iodide
An In-depth Technical Guide to the Crystal Structure and Space Group of Barium Iodide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure and space group of barium iodide (BaI₂), a compound of interest in various scientific and developmental fields. This document summarizes the crystallographic data for its anhydrous and hydrated forms, outlines experimental protocols for its structural determination, and presents key structural relationships through visualizations.
Crystal Structure of Anhydrous Barium Iodide (BaI₂)
Anhydrous barium iodide adopts an orthorhombic crystal system at ambient conditions.[1][2][3] It is isostructural with cotunnite (PbCl₂), a common structural motif for AX₂ type compounds.[2]
Crystallographic Data
The crystal structure of anhydrous BaI₂ is characterized by the space group Pnma (No. 62).[1][2] This space group belongs to the orthorhombic crystal system. The lattice parameters for anhydrous BaI₂ are summarized in Table 1.
| Parameter | Value | Reference |
| Crystal System | Orthorhombic | [1][2] |
| Space Group | Pnma (No. 62) | [1][2] |
| a | 5.37 Å | [2] |
| b | 9.00 Å | [2] |
| c | 10.83 Å | [2] |
| α, β, γ | 90° | [2] |
| Z (formula units per unit cell) | 4 | [4] |
Table 1: Crystallographic Data for Anhydrous Barium Iodide (BaI₂) at Ambient Conditions.
High-Pressure Polymorph
Under high pressure, anhydrous barium iodide undergoes a phase transition. At approximately 17.1 GPa, it transforms into a tetragonal crystal system with the space group I4/mmm.[4] This high-pressure phase is characterized by a different arrangement of atoms within the crystal lattice.
Crystal Structure of Barium Iodide Dihydrate (BaI₂·2H₂O)
Barium iodide also exists in a hydrated form, most commonly as barium iodide dihydrate (BaI₂·2H₂O).[1][5] While it is known to form colorless crystals, detailed crystallographic data, including the specific space group and lattice parameters, are not as well-documented in the literature as for the anhydrous form.[6][7] Some sources suggest that the hydrated form may adopt a monoclinic crystal system.[6]
Due to the limited availability of definitive crystallographic data for BaI₂·2H₂O, a detailed summary table is not provided. Further research and experimental determination are required to fully characterize its crystal structure.
Experimental Protocols for Crystal Structure Determination
The determination of the crystal structure of barium iodide, like other crystalline solids, is primarily achieved through single-crystal X-ray diffraction.
Synthesis of Barium Iodide Crystals
Anhydrous Barium Iodide (BaI₂): Anhydrous BaI₂ can be prepared by the reaction of barium metal with 1,2-diiodoethane (B146647) in ether.[1] Another method involves the dehydration of barium iodide dihydrate by heating.[8]
Barium Iodide Dihydrate (BaI₂·2H₂O): Crystals of the dihydrate can be obtained by dissolving anhydrous barium iodide in water and allowing the solution to slowly evaporate.[8]
Single-Crystal X-ray Diffraction (SC-XRD)
The following outlines a general experimental protocol for the determination of the crystal structure of barium iodide using SC-XRD, based on the foundational work by Brackett and Sass (1963) for anhydrous BaI₂ and general crystallographic practices.
Experimental Workflow:
Methodology Details:
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Crystal Selection and Mounting: A suitable single crystal of barium iodide is selected under a microscope and mounted on a goniometer head.
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X-ray Diffraction Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å) is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector.
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Data Processing: The collected diffraction images are processed to determine the unit cell parameters and the intensities of the reflections.
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Structure Solution: The phase problem is solved using methods such as the Patterson or direct methods to obtain an initial model of the crystal structure.
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Structure Refinement: The initial model is refined using least-squares methods to improve the agreement between the observed and calculated structure factors. This process yields the final atomic coordinates and displacement parameters.
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Validation: The final refined structure is validated using crystallographic software to ensure its chemical and geometric sensibility.
Structural Relationships and Visualization
The relationship between the anhydrous and dihydrate forms of barium iodide, as well as the high-pressure phase, can be visualized as a phase relationship diagram.
This guide provides a foundational understanding of the crystal structure of barium iodide. The well-characterized anhydrous phase serves as a reference for further studies, while the hydrated form presents an opportunity for novel crystallographic investigation. The provided experimental framework can guide researchers in the structural analysis of these and related materials.
References
- 1. Barium iodide - Wikipedia [en.wikipedia.org]
- 2. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 3. chembk.com [chembk.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Barium iodide Formula, Structure, Properties, Uses [pw.live]
- 6. Page loading... [guidechem.com]
- 7. BARIUM IODIDE DIHYDRATE | 7787-33-9 [chemicalbook.com]
- 8. WebElements Periodic Table » Barium » barium diiodide dihydrate [winter.group.shef.ac.uk]
